Induction of ROS-Mediated Apoptosis in Colorectal Cancer Cells: Class-Level Evidence for Benzo[1,3]dioxol Sulfonamides
No direct head-to-head comparison data are publicly available for compound 946214-23-9. However, a structurally related benzo[1,3]dioxol-based sulfonamide derivative (designated '3G') was shown to induce ROS-mediated apoptosis in HT-29 and SW620 colorectal cancer cell lines. At 20 µM, 3G significantly induced apoptosis and necrosis, with apoptosis attenuation by N-acetyl cysteine (NAC, 5 mM) confirming redox-dependent anticancer activity [1]. JNK pathway activation was demonstrated by increased phosphorylation of JNK, c-Jun, and ATF2; a JNK inhibitor (SP600125, 20 µM) suppressed 3G-induced cell death [1]. Notably, 3G exhibited little antiproliferative effect against normal colonic epithelial FHC cells [1]. The target compound (946214-23-9) contains the identical benzo[1,3]dioxol pharmacophore, suggesting it may engage similar ROS/JNK-mediated mechanisms, but this remains to be experimentally verified. The indole-tryptaminyl extension in 946214-23-9 represents a structural departure from the quinazoline-bearing 3G scaffold, which may modulate target selectivity [2].
| Evidence Dimension | ROS-mediated apoptosis and JNK pathway activation |
|---|---|
| Target Compound Data | No publicly available data for 946214-23-9. |
| Comparator Or Baseline | Benzo[1,3]dioxol sulfonamide '3G' (4-((2-(benzo[d][1,3]dioxol-5-yl)quinazolin-4-yl)amino)benzenesulfonamide): Induced significant apoptosis at 20 µM in HT-29 cells; JNK activation confirmed. |
| Quantified Difference | Not calculable – experimental data lacking. |
| Conditions | HT-29 and SW620 colorectal cancer cell lines; MTT assay; Annexin V/PI flow cytometry; Western blot for p-JNK, p-c-Jun, p-ATF2 (Ahmad et al., 2019) |
Why This Matters
For procurement decisions, the documented ROS/JNK anticancer mechanism in the benzo[1,3]dioxol sulfonamide class provides a scientific rationale for including 946214-23-9 in phenotypic screening libraries targeting colorectal cancer, contingent upon confirmatory assays.
- [1] Ahmad R, Vaali-Mohammed MA, Elwatidy M, Al-Obeed O, Al-Khayal K, Eldehna WM, Abdel-Aziz HA, Alafeefy A, Abdulla M. 'Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative.' International Journal of Molecular Medicine. 2019 Oct;44(4):1552-1562. doi: 10.3892/ijmm.2019.4284. View Source
- [2] Patent ES3010543T3. 'Novel compound, preparation method thereof, and use thereof.' Google Patents. Classification: C07C311/29 (sulfonamides with oxygen-substituted carbon skeleton). View Source
